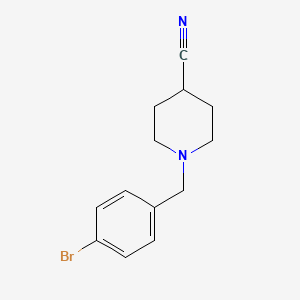
1-(4-Bromobenzyl)-piperidine-4-carbonitrile
Overview
Description
1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data comparisons.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN
- Molecular Weight : 270.16 g/mol
- IUPAC Name : 1-(4-bromobenzyl)piperidine-4-carbonitrile
The compound features a piperidine ring substituted with a bromobenzyl group and a cyano group, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- BRD4 Inhibition : Compounds in the piperidine class have been studied for their ability to inhibit bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression related to cancer and inflammation .
- Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses, by targeting viral polyproteins .
Biological Activity and Pharmacological Effects
This compound has been evaluated for its biological activities, including:
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in animal models, indicating a potential therapeutic role in inflammatory diseases .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of various piperidine derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation using LPS, the compound demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may serve as a candidate for treating inflammatory conditions .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFUGKUCZUZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















